molecular formula C18H17ClN2O3 B12456777 N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]acetamide

N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]acetamide

Cat. No.: B12456777
M. Wt: 344.8 g/mol
InChI Key: CLRNTUYCMVCXBM-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-({3,5-dioxo-4-azatricyclo[5.2.1.0(2),?]dec-8-en-4-yl}methyl)acetamide: is a complex organic compound with a unique structure It features a chlorophenyl group, an azatricyclodecane core, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-({3,5-dioxo-4-azatricyclo[5.2.1.0(2),?]dec-8-en-4-yl}methyl)acetamide typically involves multiple steps:

    Formation of the Azatricyclodecane Core: This step involves the cyclization of appropriate precursors under specific conditions to form the azatricyclodecane structure.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N-({3,5-dioxo-4-azatricyclo[5.2.1.0(2),?]dec-8-en-4-yl}methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-chlorophenyl)-N-({3,5-dioxo-4-azatricyclo[5.2.1.0(2),?]dec-8-en-4-yl}methyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-({3,5-dioxo-4-azatricyclo[5.2.1.0(2),?]dec-8-en-4-yl}methyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-N-(methyl)acetamide: Similar structure but lacks the azatricyclodecane core.

    N-(3-chlorophenyl)-N-(cyclohexyl)acetamide: Contains a cyclohexyl group instead of the azatricyclodecane core.

    N-(3-chlorophenyl)-N-(benzyl)acetamide: Features a benzyl group in place of the azatricyclodecane core.

Uniqueness

N-(3-chlorophenyl)-N-({3,5-dioxo-4-azatricyclo[5210(2),?]dec-8-en-4-yl}methyl)acetamide is unique due to its azatricyclodecane core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H17ClN2O3

Molecular Weight

344.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-N-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methyl]acetamide

InChI

InChI=1S/C18H17ClN2O3/c1-10(22)20(14-4-2-3-13(19)8-14)9-21-17(23)15-11-5-6-12(7-11)16(15)18(21)24/h2-6,8,11-12,15-16H,7,9H2,1H3

InChI Key

CLRNTUYCMVCXBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CN1C(=O)C2C3CC(C2C1=O)C=C3)C4=CC(=CC=C4)Cl

solubility

50.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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